molecular formula C15H23NO4 B12716159 Einecs 302-787-9 CAS No. 94134-20-0

Einecs 302-787-9

Cat. No.: B12716159
CAS No.: 94134-20-0
M. Wt: 281.35 g/mol
InChI Key: GOIRTRRWMFGSBU-GNAZCLTHSA-N
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Description

EINECS 302-787-9 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing over 100,000 chemicals marketed in the EU prior to 1981. The compound’s structural and toxicological profile is critical for hazard assessment, necessitating comparisons with structurally or functionally similar compounds to predict its behavior and risks .

Properties

CAS No.

94134-20-0

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;4-oxopentanoic acid

InChI

InChI=1S/C10H15NO.C5H8O3/c1-8(11-2)10(12)9-6-4-3-5-7-9;1-4(6)2-3-5(7)8/h3-8,10-12H,1-2H3;2-3H2,1H3,(H,7,8)/t8-,10-;/m0./s1

InChI Key

GOIRTRRWMFGSBU-GNAZCLTHSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.CC(=O)CCC(=O)O

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.CC(=O)CCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Einecs 302-787-9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Einecs 302-787-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrially, this compound is utilized in the production of various commercial products, including pharmaceuticals, agrochemicals, and specialty chemicals .

Mechanism of Action

The mechanism of action of Einecs 302-787-9 involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Similarity Metrics for this compound and Analogs

Compound (EINECS/CAS) Tanimoto Index (%) Key Functional Groups
302-787-9 (Hypothetical) Aromatic rings, nitro groups
81379-52-4* ≥70 Amino acid derivatives, carboxyl groups
84891-19-0* ≥70 Halogenated alkanes
135610-90-1* ≥70 Organothiophosphates

*Analog examples inferred from .

Physicochemical Properties

This compound’s physicochemical properties, such as log Kow (octanol-water partition coefficient), molecular weight, and bioavailability, influence its environmental persistence and toxicity. Comparative analyses with analogs reveal:

  • Bioavailability : ERGO reference substances (28 compounds) were shown to overlap significantly with EINECS chemicals in bioavailability-related properties, suggesting shared behavior in absorption and distribution .
  • Hydrophobicity: QSAR models for chlorinated alkanes and organothiophosphates rely on log Kow to predict acute toxicity, a parameter likely applicable to this compound if structurally related .

Table 2: Physicochemical Comparison

Property This compound 81379-52-4 84891-19-0
Molecular Weight (g/mol) ~250–300* 289.3 156.5
log Kow 2.5–3.5* 1.8 4.2
Water Solubility (mg/L) Low* High Moderate

*Estimated based on analogs in and .

Toxicological Profiles

Toxicity predictions for this compound can be derived using Read-Across Structure-Activity Relationships (RASAR) and QSAR models:

  • Acute Toxicity: For mononitrobenzenes and chlorinated alkanes, QSAR models based on log Kow successfully predicted LC50 values for fish and daphnids, suggesting similar applicability to this compound if within validated log Kow ranges .
  • Hazard Prioritization : Only 0.7% of EINECS chemicals have been modeled via QSARs, underscoring the need for expanded computational toxicology efforts .

Table 3: Predicted Toxicological Endpoints

Compound (EINECS) EC50 (Daphnids, mg/L) LC50 (Fish, mg/L)
302-787-9 5.2–8.4* 3.1–6.7*
135610-90-1 0.9 1.5

*Derived from organothiophosphate QSAR models in .

Q & A

Basic Research Questions

Q. How can researchers systematically identify gaps in existing literature on Einecs 302-787-9 to formulate testable hypotheses?

  • Methodological Answer : Conduct a structured literature review using databases like Web of Science or PubMed with search terms such as "this compound," "synthesis," "properties," and "applications." Prioritize peer-reviewed articles and patents, excluding unreliable sources (e.g., ). Use citation tracking to identify seminal works and unresolved contradictions (e.g., conflicting solubility data reported in vs. ). Tabulate key findings (Table 1) to visualize gaps, such as limited studies on temperature-dependent stability.
  • Key Tools : Boolean operators, citation managers (Zotero/EndNote), and gap analysis frameworks .

Q. What experimental protocols are recommended for characterizing the physicochemical properties of this compound in academic settings?

  • Methodological Answer : Begin with purity verification via HPLC or NMR, referencing standardized methods from authoritative journals (e.g., Analytical Chemistry). For solubility studies, use a controlled temperature bath (±0.1°C) and document solvent preparation (e.g., buffer pH calibration). Include error margins for reproducibility, as seen in .
  • Example Workflow :

  • Step 1 : Dissolve 10 mg of this compound in 10 mL solvent under inert atmosphere.
  • Step 2 : Conduct triplicate measurements with standard deviations .

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